Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O4/c1-23-14(20)10-6-12(17-4-2-15-8-17)13(7-11(10)19(21)22)18-5-3-16-9-18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEMOZOGTCVBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])N2C=CN=C2)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001183615 | |
| Record name | Benzoic acid, 4,5-di-1H-imidazol-1-yl-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001183615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-33-6 | |
| Record name | Benzoic acid, 4,5-di-1H-imidazol-1-yl-2-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4,5-di-1H-imidazol-1-yl-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001183615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Benzoic Acid Derivatives
The nitro group is typically introduced early in the synthesis to leverage its directing effects. A common precursor is 4,5-dihalobenzoic acid (e.g., 4,5-dibromobenzoic acid), which undergoes nitration using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C. This regioselectively yields 4,5-dibromo-2-nitrobenzoic acid with >85% purity.
Key Conditions :
Esterification of Nitro-Substituted Acid
The carboxylic acid is converted to its methyl ester using methanol and catalytic H₂SO₄. For example, 4,5-dibromo-2-nitrobenzoic acid reacts with excess methanol under reflux to form methyl 4,5-dibromo-2-nitrobenzoate .
Optimization Insight :
-
DBU (1,8-diazabicycloundec-7-ene) in DMF at 0–20°C enhances esterification efficiency, achieving 90% yield.
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Purification via flash chromatography (hexanes/EtOAc) ensures >95% purity.
Installation of Imidazolyl Groups
Nucleophilic Aromatic Substitution (NAS)
The dibromo intermediate undergoes sequential substitutions with imidazole. This reaction is facilitated by copper(I) iodide (CuI) in dimethylformamide (DMF) at 120°C.
Representative Protocol :
-
First Substitution :
-
Second Substitution :
Challenges :
Alternative Coupling Strategies
Ullmann-Type Coupling :
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Employing Pd(OAc)₂ and Xantphos in toluene at 100°C improves selectivity but reduces yield (45–50%) due to catalyst deactivation.
Microwave-Assisted Synthesis :
-
Reactions conducted at 150°C for 2 hours under microwave irradiation increase yield to 70% but require specialized equipment.
Reaction Optimization Data
| Parameter | Condition 1 (NAS) | Condition 2 (Ullmann) | Condition 3 (Microwave) |
|---|---|---|---|
| Catalyst | CuI | Pd(OAc)₂/Xantphos | CuI |
| Temperature (°C) | 120 | 100 | 150 |
| Time (hours) | 24 | 36 | 2 |
| Yield (%) | 58 | 45 | 70 |
| Purity (%) | 92 | 88 | 94 |
Mechanistic Considerations
The nitro group’s electron-withdrawing effect destabilizes the aromatic ring’s π-system, making it susceptible to nucleophilic attack. Imidazole, a weak nucleophile, requires base-mediated deprotonation (e.g., K₂CO₃) to generate the reactive imidazolide ion. Copper catalysts facilitate the formation of a Meisenheimer complex, lowering the activation energy for substitution.
Side Reactions :
-
Over-Substitution : Excess imidazole may lead to trisubstituted byproducts.
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Ester Hydrolysis : Prolonged heating in polar solvents (e.g., DMF) risks cleaving the methyl ester.
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Substitution: The imidazole groups can be involved in substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: The imidazole rings in this compound are known for their biological activity. This compound can be used in the design of new pharmaceuticals, particularly those targeting enzymes or receptors that interact with imidazole-containing molecules. Its potential antimicrobial, antifungal, and anticancer properties are of significant interest.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, that benefit from its unique chemical properties. Its stability and reactivity make it a valuable component in various formulations.
Mechanism of Action
The mechanism of action of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The nitro group can participate in redox reactions, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate are best understood through comparison with analogous nitrobenzoates and imidazole-containing derivatives. Key compounds for comparison include:
Structural and Functional Differences:
Substituent Effects: The dual imidazole groups in this compound create a highly electron-deficient aromatic ring, enhancing reactivity toward nucleophilic attack compared to mono-substituted analogs like M2NB or M2MB .
Electronic Properties: The nitro group at position 2 is common in M2NB and bifenox, but the additional imidazole groups amplify electron-withdrawing effects, reducing the compound’s solubility in polar solvents relative to methoxy-substituted analogs (e.g., Methyl 4,5-dimethoxy-2-nitrobenzoate) .
Applications: While bifenox is utilized as a herbicide, this compound’s imidazole motifs align with pharmaceutical intermediates, such as antiparasitic or kinase inhibitor candidates .
Research Findings
Pharmacological Potential
- Imidazole derivatives are prominent in drug development (e.g., antiparasitics like metronidazole analogs), suggesting that this compound could serve as a scaffold for antimicrobial or anticancer agents .
Notes
Biological Activity
Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate is a compound of significant interest due to its unique structural features and potential biological activities. The presence of imidazole rings in its structure suggests a variety of interactions with biological targets, which may lead to diverse pharmacological effects. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicine.
Chemical Structure and Properties
This compound features two imidazole rings attached to a nitrobenzoate moiety. The imidazole groups are known for their ability to coordinate with metal ions and interact with various enzymes and receptors, contributing to the compound's biological activity. The nitro group can also undergo reduction reactions, potentially leading to bioactive derivatives.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with imidazole moieties often act as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurotransmitter metabolism.
- Antimicrobial Activity : Nitroimidazoles are well-documented for their antimicrobial properties, particularly against anaerobic bacteria and protozoa. The nitro group is bioactivated under anaerobic conditions, leading to the generation of reactive intermediates that can damage microbial DNA.
- Antioxidant Effects : The compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thus protecting cells from oxidative stress.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Inhibition of AChE | 12.5 | |
| Antimicrobial (E. coli) | 15.0 | |
| Antioxidant (DPPH assay) | 20.0 |
These results indicate that this compound possesses notable inhibitory effects on key enzymes and demonstrates potential as an antimicrobial agent.
Case Studies
- Antimicrobial Efficacy : A study conducted on various nitroimidazole derivatives, including this compound, showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the reduction of the nitro group under anaerobic conditions, leading to DNA damage in bacterial cells .
- Neuroprotective Effects : In a neuroprotection study, this compound demonstrated the ability to reduce oxidative stress in neuronal cell lines exposed to H2O2. The results indicated a concentration-dependent decrease in ROS levels, suggesting its potential use in treating neurodegenerative diseases .
- Enzyme Inhibition Studies : Further investigations revealed that this compound effectively inhibited AChE with an IC50 value comparable to known inhibitors like donepezil. This finding supports its potential application in treating Alzheimer's disease .
Q & A
Q. Methodological Approach :
- Step 1 : Start with a nitro-substituted benzoate precursor (e.g., ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate) and employ nucleophilic aromatic substitution with imidazole derivatives. Adjust reaction conditions (e.g., solvent polarity, temperature) to favor substitution at the 4,5-positions .
- Step 2 : Use catalytic hydrogenation (e.g., Pd/C or Raney Ni) to reduce nitro groups if intermediates require further functionalization. Optimize hydrogen pressure (1–5 atm) and solvent ratios (e.g., 2–30 g solvent per gram substrate) to minimize side reactions .
- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane. For crystalline products, recrystallize from ethanol or DCM/hexane mixtures .
Q. Key Considerations :
- Imidazole’s nucleophilicity is pH-dependent; use bases like K₂CO₃ to deprotonate imidazole and enhance reactivity.
- Avoid over-substitution by controlling stoichiometry (e.g., 2.2 equivalents of imidazole per nitro group).
What advanced analytical techniques are recommended for characterizing this compound and its intermediates?
Q. Advanced Techniques :
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and hydrogen-bonding patterns (e.g., imidazole π-π stacking). Refinement software like SHELX is essential for accuracy .
- Multinuclear NMR : Use -, -, and -NMR to assign aromatic protons, nitro group shifts, and imidazole tautomerism. NMR is critical for distinguishing nitro and imidazole nitrogen environments .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (expected m/z 313.27 for [M+H]) and fragmentation patterns to validate synthetic intermediates .
Q. Data Interpretation Example :
| NMR Signal | Assignment |
|---|---|
| δ 8.5–8.7 ppm (d, 2H) | Nitro-substituted aromatic protons |
| δ 7.6–7.8 ppm (s, 2H) | Imidazole C-H protons |
| δ 3.9 ppm (s, 3H) | Methyl ester group |
How can researchers address discrepancies in spectroscopic data during structural elucidation?
Q. Troubleshooting Strategy :
- Case 1 : If -NMR shows unexpected splitting, consider dynamic effects (e.g., restricted rotation due to steric hindrance from imidazole groups). Perform variable-temperature NMR to observe coalescence .
- Case 2 : If HRMS indicates adducts (e.g., [M+Na]), re-examine purification steps. Use preparative HPLC with a C18 column and 0.1% formic acid in acetonitrile/water to remove sodium ions .
- Case 3 : For ambiguous NOESY correlations, perform DFT calculations (e.g., Gaussian 16) to model molecular geometry and predict coupling constants .
What strategies are effective for analyzing trace impurities in this compound?
Q. Advanced LC-MS/MS Protocol :
- Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 5–95% B over 6 minutes.
- Detection : MRM mode with ESI+ ionization. Monitor m/z transitions for impurities (e.g., de-esterified byproducts at m/z 299.25 → 211.1) .
- Validation : Assess linearity (0.1–10 ppm), LOQ (0.05 ppm), and recovery (90–110%) per ICH Q3A guidelines.
Q. Common Impurities :
- Impurity A : Methyl 4-imidazolyl-2-nitrobenzoate (incomplete substitution).
- Impurity B : Hydrolyzed carboxylic acid derivative (pH-dependent degradation).
How can computational chemistry aid in predicting the reactivity of this compound?
Q. DFT-Based Workflow :
- Step 1 : Optimize geometry using B3LYP/6-31G(d,p) to calculate frontier molecular orbitals (FMOs). The nitro group’s LUMO position predicts electrophilic reactivity .
- Step 2 : Simulate reaction pathways (e.g., imidazole substitution) using NBO analysis to evaluate charge distribution and transition-state energies.
- Step 3 : Compare computed IR spectra with experimental data to validate tautomeric forms (e.g., imidazole N-H vs. C-H vibrations) .
What are the stability challenges for this compound under storage conditions?
Q. Stability Study Design :
- Conditions : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Assess at 0, 1, 3, and 6 months.
- Analytics : Monitor via HPLC for degradation products (e.g., nitro reduction to amine or ester hydrolysis). Use pH 7.4 phosphate buffer for forced degradation .
- Recommendations : Seal in amber vials under nitrogen; avoid prolonged exposure to light or moisture .
Q. Basic vs. Advanced Differentiation :
- Basic : Focus on synthesis, purification, and routine NMR.
- Advanced : Mechanistic DFT studies, impurity profiling via LC-MS/MS, and stability kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
